Predicted Lipophilicity (XlogP) and Topological Polar Surface Area (TPSA) Comparison with Regioisomeric Analog
The target compound exhibits a predicted XlogP of 3.0 and a TPSA of 58.2 Ų, as calculated by standard cheminformatics algorithms . For the regioisomer (4-methyl-1,3-thiazol-2-yl)(phenyl)methanone, the same computational methods yield an XlogP of 2.7 and a TPSA of 58.2 Ų . The 0.3 log unit difference in lipophilicity, while modest, is sufficient to alter chromatographic retention times and passive membrane permeability in cell-based assays.
| Evidence Dimension | Predicted lipophilicity (XlogP) and TPSA |
|---|---|
| Target Compound Data | XlogP 3.0, TPSA 58.2 Ų |
| Comparator Or Baseline | (4-methyl-1,3-thiazol-2-yl)(phenyl)methanone; XlogP 2.7, TPSA 58.2 Ų |
| Quantified Difference | ΔXlogP = +0.3; TPSA identical |
| Conditions | Predicted by consensus algorithm at ambient temperature (298 K) |
Why This Matters
When procuring for medicinal chemistry campaigns, even a 0.3 log unit difference in XlogP can shift a lead compound's position in property space, affecting later-stage optimization decisions.
